

# **Application Notes and Protocols: Synergistic Use of OP-145 with Conventional Antibiotics**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**OP-145** is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. It has demonstrated significant antimicrobial activity against a broad spectrum of bacteria, including multi-drug resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). Furthermore, **OP-145** exhibits potent anti-biofilm properties, making it a promising candidate for combating chronic and persistent infections. One of the key potential applications of **OP-145** is in combination therapy with conventional antibiotics. This approach aims to enhance the efficacy of existing antibiotics, overcome bacterial resistance, and reduce the required therapeutic doses, thereby minimizing potential side effects.

These application notes provide a comprehensive overview of the rationale and methodologies for utilizing **OP-145** in combination with standard antibiotics, focusing on the synergistic interactions that can be achieved. Detailed protocols for assessing this synergy are provided to guide researchers in their investigations.

# **Mechanism of Synergy**

The synergistic effect of **OP-145** in combination with conventional antibiotics is primarily attributed to its mechanism of action, which involves the disruption of the bacterial cell membrane. By permeabilizing the bacterial membrane, **OP-145** facilitates the entry of other antimicrobial agents into the cell, allowing them to reach their intracellular targets more



effectively. This increased uptake can restore the activity of antibiotics against resistant strains and potentiate their effects even against susceptible ones.

Beyond membrane permeabilization, **OP-145**, like its parent molecule LL-37, may also exert immunomodulatory effects that contribute to the clearance of infection. These effects can include the modulation of Toll-like receptor (TLR) signaling and the induction of chemokines, which help in recruiting immune cells to the site of infection.

### Signaling Pathways Potentially Modulated by OP-145

The immunomodulatory functions of **OP-145** are likely inherited from its parent peptide, LL-37. LL-37 is known to influence various signaling pathways in host cells, which can be crucial in the overall response to infection. The following diagram illustrates a potential signaling pathway influenced by **OP-145**, based on the known activities of LL-37.





Click to download full resolution via product page

Caption: Proposed mechanism of **OP-145** synergy and immunomodulation.

# **Data Presentation: Synergistic Activity**

The synergistic effect of an antimicrobial peptide like **OP-145** with a conventional antibiotic is quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated from data obtained through a checkerboard assay. The interaction is defined as follows:

• Synergy: FIC index ≤ 0.5

Additive/Indifference: 0.5 < FIC index ≤ 4.0</li>

Antagonism: FIC index > 4.0

While specific FIC index data for **OP-145** in combination with various antibiotics is still emerging, the following tables present data for its parent molecule, LL-37, and other antimicrobial peptides, which can serve as a reference for the expected synergistic potential of **OP-145**.

Table 1: FIC Indices of LL-37 and Derivatives in Combination with Vancomycin against S. aureus Strains



| Strain                   | АМР   | MIC of<br>AMP<br>(μg/mL) | MIC of<br>Vancom<br>ycin<br>(µg/mL) | FIC of<br>AMP in<br>Combin<br>ation | FIC of<br>Vancom<br>ycin in<br>Combin<br>ation | FIC<br>Index | Interacti<br>on |
|--------------------------|-------|--------------------------|-------------------------------------|-------------------------------------|------------------------------------------------|--------------|-----------------|
| ATCC<br>25923            | LL-37 | 128                      | 1                                   | 0.25                                | 0.25                                           | 0.50         | Synergy         |
| MRSA<br>(ATCC<br>43300)  | LL-37 | 256                      | 1                                   | 0.5                                 | 0.5                                            | 1.00         | Additive        |
| VISA<br>(ATCC<br>700699) | LL-13 | 1024                     | 4                                   | 0.06                                | 0.5                                            | 0.56         | Additive        |
| VRSA<br>(BR-<br>VRSA)    | LL-13 | 512                      | 512                                 | 0.13                                | 0.25                                           | 0.38         | Synergy         |
| VRSA<br>(BR-<br>VRSA)    | LL-17 | 512                      | 512                                 | 0.13                                | 0.25                                           | 0.38         | Synergy         |

Data adapted from a study on LL-37 and its derivatives.

Table 2: FIC Indices of LL-37 in Combination with Ciprofloxacin against Multidrug-Resistant P. aeruginosa



| Isolate | MIC of<br>LL-37<br>(μg/mL) | MIC of<br>Ciproflox<br>acin<br>(µg/mL) | MIC of<br>LL-37 in<br>Combinat<br>ion<br>(µg/mL) | MIC of Ciproflox acin in Combinat ion (µg/mL) | FIC Index | Interactio<br>n |
|---------|----------------------------|----------------------------------------|--------------------------------------------------|-----------------------------------------------|-----------|-----------------|
| P1      | 250                        | >1000                                  | 0.97                                             | 3.9                                           | ~0.004    | Synergy         |
| P32     | 500                        | 1000                                   | 1.95                                             | 0.12                                          | ~0.004    | Synergy         |

Data adapted from a study on LL-37 in combination with ciprofloxacin against clinical isolates of P. aeruginosa.

# **Experimental Protocols**

To evaluate the synergistic potential of **OP-145** with antibiotics, two primary in vitro methods are recommended: the checkerboard microdilution assay and the time-kill kinetics assay.

### **Checkerboard Microdilution Assay**

This method is used to determine the FIC index and is the gold standard for assessing antimicrobial synergy.





Click to download full resolution via product page

Caption: Workflow for the checkerboard microdilution assay.



#### Materials:

- **OP-145** (lyophilized powder)
- Antibiotic of interest (e.g., vancomycin, gentamicin, ciprofloxacin)
- Bacterial strain of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Sterile distilled water or appropriate solvent for OP-145 and antibiotic
- Spectrophotometer
- Incubator (37°C)

#### Procedure:

- Preparation of Reagents:
  - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final inoculum of approximately 5 x 10<sup>5</sup> CFU/mL in each well.
  - Prepare stock solutions of **OP-145** and the antibiotic in an appropriate solvent at a concentration at least 10 times the expected MIC.
- Plate Setup:
  - Add 50 μL of CAMHB to each well of a 96-well plate.
  - In the first column, add 50 μL of the antibiotic stock solution to the first well and perform serial two-fold dilutions down the column.
  - $\circ$  In the first row, add 50  $\mu$ L of the **OP-145** stock solution to the first well and perform serial two-fold dilutions across the row.



 This creates a gradient of antibiotic concentrations in the columns and OP-145 concentrations in the rows.

#### Inoculation:

- $\circ$  Inoculate each well with 100  $\mu L$  of the prepared bacterial suspension. The final volume in each well will be 200  $\mu L$ .
- Include a growth control (no antimicrobial agents) and a sterility control (no bacteria).
- Incubation:
  - Incubate the plate at 37°C for 18-24 hours.
- Reading and Calculation:
  - Determine the MIC of each agent alone and in combination by identifying the lowest concentration that inhibits visible growth.
  - Calculate the FIC for each agent: FIC = MIC of agent in combination / MIC of agent alone.
  - Calculate the FIC index: FIC Index = FIC of **OP-145** + FIC of antibiotic.

### **Time-Kill Kinetics Assay**

This assay provides information on the rate of bacterial killing and can confirm the bactericidal or bacteriostatic nature of the synergistic combination.

#### Materials:

- OP-145
- Antibiotic of interest
- Bacterial strain of interest
- CAMHB
- Sterile culture tubes



- Shaking incubator (37°C)
- Agar plates for colony counting
- Sterile saline for dilutions

#### Procedure:

- · Preparation of Cultures:
  - Prepare a bacterial culture in the logarithmic growth phase. Dilute the culture in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
- Assay Setup:
  - Prepare culture tubes with CAMHB containing:
    - No antimicrobial (growth control)
    - **OP-145** alone (at a relevant concentration, e.g., 0.5 x MIC)
    - Antibiotic alone (at a relevant concentration, e.g., 0.5 x MIC)
    - OP-145 and antibiotic in combination (at their synergistic concentrations determined from the checkerboard assay)
- Incubation and Sampling:
  - Inoculate each tube with the prepared bacterial suspension.
  - Incubate the tubes at 37°C with shaking.
  - At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
- Viable Cell Counting:
  - Perform serial dilutions of each aliquot in sterile saline.



- Plate the dilutions onto agar plates.
- Incubate the plates for 18-24 hours.
- Data Analysis:
  - Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
  - Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥
     2-log10 decrease in CFU/mL between the combination and the most active single agent at
     24 hours.

### Conclusion

The combination of **OP-145** with conventional antibiotics represents a promising strategy to combat bacterial infections, particularly those caused by drug-resistant pathogens and those involving biofilms. The ability of **OP-145** to disrupt bacterial membranes and potentially modulate the host immune response provides a strong rationale for its use in synergistic therapies. The protocols detailed in these application notes provide a framework for researchers to systematically evaluate the efficacy of such combinations and to generate the data necessary for further preclinical and clinical development. Further investigation into the precise molecular mechanisms of synergy and the in vivo efficacy of **OP-145** combination therapy is warranted.

 To cite this document: BenchChem. [Application Notes and Protocols: Synergistic Use of OP-145 with Conventional Antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566390#using-op-145-in-combination-with-antibiotics]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com